3,5-Dichloro-2,4-dihydroxybenzoic acid

Vue d'ensemble

Description

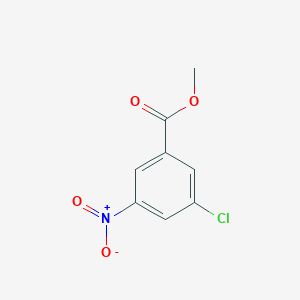

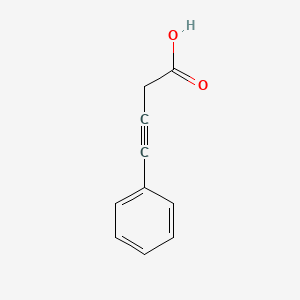

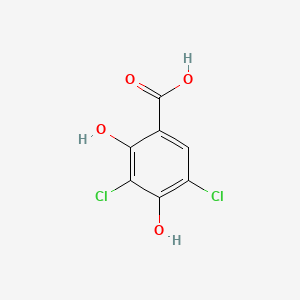

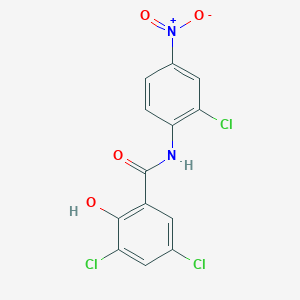

3,5-Dichloro-2,4-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4 . It has a molecular weight of 223.01 g/mol . The compound is solid in form .

Molecular Structure Analysis

The compound’s structure includes two chlorine atoms, four oxygen atoms, and seven carbon atoms . The InChI string isInChI=1S/C7H4Cl2O4/c8-3-1-2 (7 (12)13)5 (10)4 (9)6 (3)11/h1,10-11H, (H,12,13) . Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 77.8 Ų . It has a rotatable bond count of 1 . The exact mass is 221.9486640 g/mol . The compound is canonicalized .Applications De Recherche Scientifique

Synthesis in Antibiotics

3,5-Dichloro-2,4-dihydroxybenzoic acid has been synthesized for use in antibiotics. For example, a study by Alexy and Scharf (1991) discusses the synthesis of a polysubstituted aromatic carboxylic acid found in the macrolide antibiotic lipiarmycin A3, which includes this compound as a key component (Alexy & Scharf, 1991).

Wastewater Treatment

This compound has been used as an intermediate chemical reactant in industrial processes and for wastewater treatment. De Lima Leite et al. (2003) explored the electrochemical oxidation of dihydroxybenzoic acid, a related compound, for disinfecting water contaminated by such acids (De Lima Leite et al., 2003).

Chemical Reactions and Properties

Studies have investigated the chemical reactions and properties of this compound. Lajunen, Saarinen, and Parhi (1980) studied the protonation equilibria and dimerization of this compound and similar acids (Lajunen, Saarinen, & Parhi, 1980). In 2013, Ritmaleni et al. investigated the reduction of 3,5-dicholo-4-hydroxybenzoic acid, revealing insights into its behavior in chemical synthesis (Ritmaleni, Notario, & Yuliatun, 2013).

Molecular Recognition and Supramolecular Assemblies

Varughese and Pedireddi (2006) conducted a molecular recognition study involving 3,5-dihydroxybenzoic acid and its derivatives, highlighting its role in forming supramolecular assemblies (Varughese & Pedireddi, 2006).

Biochemical Research

This compound has also been involved in biochemical research. For instance, Tsai et al. (1999) used a related compound, salicylic acid, in a study to measure hydroxyl radicals in rat blood vessels (Tsai, Cheng, Hung, & Chen, 1999).

Crystallography and Structural Analysis

Research has been conducted on the structural analysis of this compound and related compounds. Burchell et al. (2001) studied the hydrated salts of 3,5-dihydroxybenzoic acid, which may be relevant to understanding the properties of its dichloro derivative (Burchell, Ferguson, Lough, Gregson, & Glidewell, 2001). Faroque et al(2019) synthesized and analyzed the cocrystal salt form of pyrimethamine with 3,5-dihydroxybenzoic acid, offering insights into its structure and electrostatic properties in water solvent (Faroque, Noureen, Mirza, Tahir, & Ahmed, 2019).

Enhancement in Plant Growth

This compound has been studied for its potential in enhancing plant growth. Riov and Yang (1989) found that derivatives of this compound, such as 3,5-diiodo-4-hydroxybenzoic acid, significantly enhanced adventitious root formation in mung bean cuttings (Riov & Yang, 1989).

In Supramolecular Chemistry

Wheatley et al. (1999) explored the hydrogen-bonded adduct of 3,5-dihydroxybenzoic acid, providing insights into its role in supramolecular chemistry (Wheatley, Lough, Ferguson, & Glidewell, 1999).

Mécanisme D'action

Target of Action

Similar compounds have been known to target cyclin-dependent kinases , which play a crucial role in cell cycle regulation.

Biochemical Pathways

If it indeed targets cyclin-dependent kinases as suggested by some sources , it could potentially affect cell cycle regulation pathways, leading to downstream effects on cell proliferation.

Result of Action

Similar compounds have been reported to have chemopreventive effects in several animal models of carcinogenesis, blocking cell proliferation in the post-initiation phase .

Safety and Hazards

Propriétés

IUPAC Name |

3,5-dichloro-2,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-3-1-2(7(12)13)5(10)4(9)6(3)11/h1,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOWQHCAVUUGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)O)Cl)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207862 | |

| Record name | beta-Resorcylic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59119-79-8 | |

| Record name | beta-Resorcylic acid, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059119798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Resorcylic acid, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)

![4-[2-[2-(Cyclohexanecarbonylamino)acetyl]hydrazinyl]-4-oxobutanoic acid](/img/structure/B1364097.png)

![2-{[(2-Methoxyethyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364103.png)